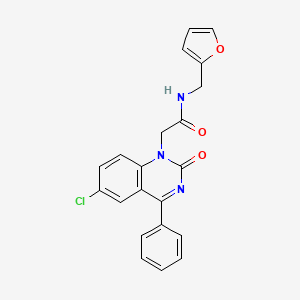

![molecular formula C26H21N3O3S B2715948 3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-49-3](/img/structure/B2715948.png)

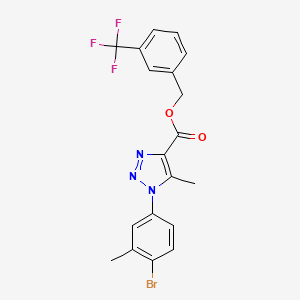

3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrimido-indole derivative with a phenylethylthio and an ethoxyphenyl group. Pyrimido-indoles are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido-indole core, and the attachment of the phenylethylthio and ethoxyphenyl groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimido-indole core, with the phenylethylthio and ethoxyphenyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thioether group might be susceptible to oxidation, while the pyrimido-indole core might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

A study by Brahmachari and Nayek (2017) outlines the catalyst-free synthesis of pharmaceutically interesting compounds using a three-component reaction, which suggests potential applications in the synthesis of related compounds, including those with structures similar to the specified compound.

Biological Investigations

Rida et al. (1988) explored the synthesis and biological investigations of substituted pyrido[1,2-a]benzimidazoles, which indicates that compounds with similar structural features may have potential for biological activity testing, including antibacterial and antileukemic properties.

Chemical Transformations

Borovik, Vasil’ev, and Shkurko (2006) described the synthesis of 2-thio derivatives of 4-phenyl-9H-pyrimido[4,5-b]indole, demonstrating the reactivity and transformation potential of pyrimidoindole derivatives, potentially offering pathways for the modification or functionalization of the compound .

Corrosion Inhibition

Yadav, Sinha, Kumar, and Sarkar (2015) investigated the corrosion inhibition effect of spiropyrimidinethiones on mild steel, which could hint at the utility of structurally related compounds in corrosion protection applications.

Antimicrobial Evaluation

Thadhaney, Sain, Pemawat, and Talesara (2010) synthesized ethoxyphthalimide derivatized spiro compounds and evaluated their antimicrobial activity. This suggests that compounds with ethoxy groups and complex heterocyclic structures might also be candidates for antimicrobial activity studies.

Synthetic Methodologies

Molina and Fresneda (1988) reported on the synthesis of pyrimido[4,5-b]indole derivatives through iminophosphorane-mediated annelation, illustrating the synthetic accessibility of complex indole derivatives that could be relevant to the synthesis of compounds like the one .

Each of these studies provides a glimpse into the multifaceted research applications of compounds with structural features related to 3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one. The research spans from synthetic methodologies and catalysis to biological activities and material science applications such as corrosion inhibition.

References:

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c1-2-32-19-14-12-18(13-15-19)29-25(31)24-23(20-10-6-7-11-21(20)27-24)28-26(29)33-16-22(30)17-8-4-3-5-9-17/h3-15,27H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPRBGOOAWBKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

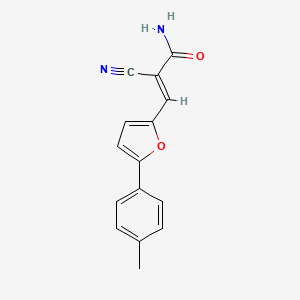

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)

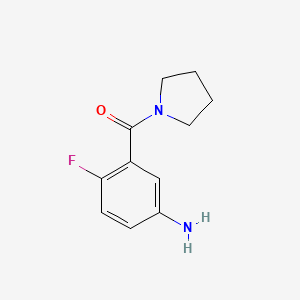

![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2715873.png)

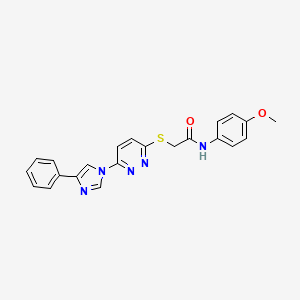

![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2715874.png)

![6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2715876.png)

amine hydrochloride](/img/structure/B2715877.png)

![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)

![3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine](/img/structure/B2715881.png)

![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)